molecular formula C19H21N5O2 B2806788 1-(4-methoxybenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034523-31-2

1-(4-methoxybenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2806788
CAS No.: 2034523-31-2
M. Wt: 351.41
InChI Key: IEESWOCVZDYENI-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS: 2034523-31-2; molecular formula: C₁₉H₂₁N₅O₂; molecular weight: 351.40 g/mol) is a urea derivative featuring a 4-methoxybenzyl group and a pyridinylmethyl substituent linked to a 1-methylpyrazole moiety . Its structure (Fig. 1) combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse biological applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-24-13-16(12-23-24)18-8-5-15(10-20-18)11-22-19(25)21-9-14-3-6-17(26-2)7-4-14/h3-8,10,12-13H,9,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEESWOCVZDYENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, with the CAS number 2034523-31-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₉H₂₁N₅O₂
  • Molecular Weight : 351.4 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process, often starting from simpler pyrazole derivatives. The synthetic pathways may include:

  • Formation of the pyrazole core.
  • Introduction of the methoxybenzyl group.
  • Coupling with the pyridine derivative.

Anti-inflammatory Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .

Anticancer Potential

Several studies have evaluated the anticancer efficacy of pyrazole derivatives, including those similar to this compound. Notably:

  • Compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC₅₀ values in the micromolar range .
  • The mechanism of action often involves apoptosis induction and cell cycle arrest, which are crucial for halting tumor progression.

Study 1: Anti-inflammatory Screening

A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The results indicated that certain derivatives exhibited up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Study 2: Antitumor Activity Assessment

In a comparative study, compounds structurally related to this compound were screened against multiple cancer cell lines. One notable compound showed an IC₅₀ value of 49.85 µM against A549 cells, indicating promising antitumor activity .

Summary Table of Biological Activities

Activity Target IC₅₀ (µM) Reference
Anti-inflammatoryTNF-α Inhibition10
AntitumorA549 Cell Line49.85
AntitumorHeLa Cell Line14.31

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Urea Derivatives with Pyrazole/Pyridine Moieties

Key Compounds :
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl, phenylpyrazole 271.34 Reported spectral data (IR, NMR)
1-[3-(4-Pyridin-4-yl-1H-pyrazol-3-yl)-benzyl]-3-m-tolyl-urea Benzyl-pyridinylpyrazole, m-tolyl 386.43 Structural analog with kinase inhibition potential
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[...]urea Fluorophenyl-pyrrolidinyl, pyrimidinylpyrazole 533.58 Complex substituents for receptor selectivity
Target Compound 4-Methoxybenzyl, pyridinylmethyl-1-methylpyrazole 351.40 Hypothesized enhanced solubility/bioactivity

Analysis :

  • Substituent Impact: The target compound’s 4-methoxybenzyl group may improve lipophilicity and membrane permeability compared to simpler alkyl groups (e.g., ethyl in 9a) . The pyridinylmethyl-pyrazole moiety aligns with bioactive compounds like benzoquinazolinone 12, which exhibit enhanced potency due to similar heteroaromatic systems .
  • Biological Relevance : Urea derivatives with pyrazole/pyridine motifs (e.g., ) often target kinases or inflammatory pathways. The absence of a hydroxymethyl group (cf. ) suggests the target compound may prioritize stability over hydrogen-bonding interactions .

Pyrazole-Based Heterocycles with Antimicrobial Activity

Key Compounds :
Compound Class Substituents Biological Activity Reference
Bis[6-(2-aryl)-2-thioxo-dihydropyridine-3-carbonitrile] (6a–c) Aryl groups (e.g., furyl, chlorophenyl) Antimicrobial (Gram+/Gram-)
3-Ureidopyrazoles Hydroxymethyl, ethoxycarbonyl Antitumor, anti-inflammatory

Comparison :

  • While the target compound lacks a thioxo or nitrile group, its pyridinyl-pyrazole system shares electronic similarities with antimicrobial pyrazole derivatives in .

Methoxy-Substituted Bioactive Compounds

Key Examples :
  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (): Demonstrates the prevalence of methoxybenzyl groups in enhancing crystallinity and bioavailability .
  • Benzoquinazolinone 12 (): Features a pyridinyl-pyrazole system, highlighting the role of methoxy and pyridine in boosting functional potency .

Structural Insights: The 4-methoxy group in the target compound likely contributes to metabolic stability and π-π stacking interactions, akin to its role in . Its pyridinyl-pyrazole moiety mirrors the pharmacophoric elements of benzoquinazolinone 12, which is optimized for high-affinity binding .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(4-methoxybenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of palladium catalysts (e.g., Pd/C) for cross-coupling pyrazole and pyridine moieties .
  • Urea formation : Reaction of isocyanates with amines under controlled pH and temperature (e.g., 50–80°C in DMF or THF) to avoid side reactions .
  • Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity .
    • Key Considerations : Solvent choice (e.g., ethanol for reflux) and reaction time optimization (4–16 hours) are critical for yield enhancement .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and urea linkage .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 378.16) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Fluorescence-based screening against kinases or proteases (IC50 determination) .
  • Cellular viability tests : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCR targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematic variation of temperature (40–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF) to identify optimal parameters .
  • Flow chemistry : Continuous flow reactors for exothermic steps (e.g., urea formation) to enhance reproducibility .
  • In-line analytics : Real-time FTIR monitoring to track intermediate formation and minimize byproducts .

Q. What structural insights can be gained from crystallographic analysis of the compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Key parameters:
  • Space group determination (e.g., P2₁/c).
  • Hydrogen-bonding networks between urea and pyrazole groups .
  • Challenges : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase ATP pockets .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins .
  • Mutagenesis studies : Ala-scanning of target residues to validate hydrogen-bonding interactions with the urea moiety .

Q. How can conflicting data on synthesis yields or bioactivity be resolved?

  • Methodological Answer :

  • Reproducibility checks : Strict adherence to anhydrous conditions for moisture-sensitive steps (e.g., pyrazole coupling) .
  • Meta-analysis : Compare batch-specific impurities (via LC-MS) and correlate with bioactivity outliers .
  • Orthogonal assays : Validate enzyme inhibition using both fluorescence and radiometric methods to rule out assay artifacts .

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